molecular formula C10H10O3 B1406471 (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 731810-73-4

(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1406471
CAS No.: 731810-73-4
M. Wt: 178.18 g/mol
InChI Key: SFPUQNBJRXMDHF-DTWKUNHWSA-N
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Description

(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodology : A novel method for synthesizing 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), a compound structurally similar to (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, was developed. This synthesis involved a series of reactions starting from 2-methoxystyrene and yielded a high total yield of 61% (Lu Xin-y, 2013).
  • Absolute Configuration Determination : Research on the absolute configurations of chiral cyclopropanes, including (1S, 2S)-trans-1-phenylcyclopropane-1,2-dicarboxylic acids, which are structurally related to the compound , was conducted. This research established absolute configurations through chemical correlation methods (Kazuyoshi Nishiyama et al., 1974).

Biological Activities and Applications

  • Biological Diversity and Applications : The biological activities of cyclopropane-containing compounds, including antimicrobial, antiviral, and antitumoral properties, were explored. 1-Aminocyclopropane-1-carboxylic acid and its analogs are of particular interest in this regard, highlighting the potential applications of similar compounds such as this compound (Michael G. Coleman & A. Hudson, 2016).

Synthetic Applications

  • Versatile Synthesis of Chiral Cyclopropanes : Research into the synthesis of various chiral cyclopropanes, including those with similar structures to the compound of interest, has been conducted. These studies are crucial for understanding the synthesis and applications of such compounds in different scientific fields (Yuji Kazuta et al., 2002).

Chemical Properties and Reactions

  • Cyclopropanation and Cycloisomerization : Studies on the cyclopropanation reactions of various cyclopropane derivatives, including those structurally similar to this compound, have been conducted. This research is pivotal in understanding the chemical behavior and potential reactions involving the compound (Yuequan Zhu et al., 2016).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a hydroxyphenyl group suggests potential interactions through hydrogen bonding or pi stacking, which could influence the activity of target proteins or enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acidThese properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of This compound are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas of ongoing research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "cyclopropane carboxylic acid", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate.", "Step 2: Reduction of ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate with sodium borohydride in acetic acid to form ethyl 4-(4-hydroxyphenyl)-3-hydroxybutanoate.", "Step 3: Cyclization of ethyl 4-(4-hydroxyphenyl)-3-hydroxybutanoate with cyclopropane carboxylic acid in the presence of sodium hydroxide to form (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid.", "Step 4: Purification of the product by acidification with hydrochloric acid, extraction with ethyl acetate, and washing with water and sodium chloride." ] }

CAS No.

731810-73-4

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1

InChI Key

SFPUQNBJRXMDHF-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)O

SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)O

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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